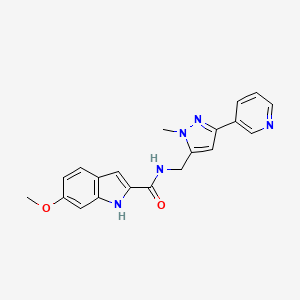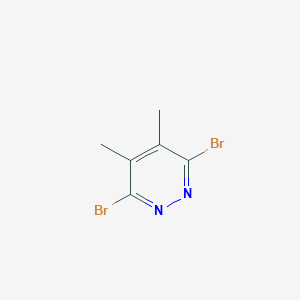![molecular formula C9H10F2O2 B2924607 1-[2-(Difluoromethoxy)phenyl]ethanol CAS No. 886859-40-1](/img/structure/B2924607.png)
1-[2-(Difluoromethoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Difluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da . The compound appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The molecular structure of “1-[2-(Difluoromethoxy)phenyl]ethanol” consists of a phenyl ring attached to an ethanol group via a difluoromethoxy group . The exact spatial configuration would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-[2-(Difluoromethoxy)phenyl]ethanol” is a colorless to yellow liquid or semi-solid . Its molecular formula is C9H10F2O2, and it has an average mass of 188.171 Da . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its difluoromethoxy group is particularly useful in introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of the final compounds, such as increased stability and bioavailability .
Pharmaceutical Research
In drug development, 1-[2-(Difluoromethoxy)phenyl]ethanol is valuable for creating fluorinated analogs of therapeutic agents. Fluorine atoms can enhance the binding affinity of drugs to their targets, improve metabolic stability, and increase lipophilicity, which is beneficial for crossing biological membranes .
Material Science
The compound’s unique structure allows it to be used in the development of new materials, including polymers and coatings. Its ability to interact with other chemical groups can lead to materials with improved durability, resistance to solvents, and thermal stability .
Analytical Chemistry
As a standard or reference compound, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in various analytical techniques, including chromatography and spectroscopy, to identify or quantify similar compounds in complex mixtures .
Agrochemical Formulation
The difluoromethoxy group is also found in certain pesticides and herbicides. This compound could be used in the synthesis of new agrochemicals that require fluorinated phenyl rings for enhanced activity and selectivity .
Chemical Synthesis Optimization
Researchers utilize 1-[2-(Difluoromethoxy)phenyl]ethanol to study and optimize chemical reactions. Its presence can influence reaction pathways, yields, and the formation of desired products, making it a valuable tool in developing more efficient synthetic methods .
Environmental Science
In environmental studies, this compound can be used to trace the environmental fate of similar organic pollutants. Its stability and detectability make it suitable for monitoring and studying pollutant degradation in various ecosystems .
Biochemistry Research
Finally, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in biochemistry for probing the structure and function of enzymes that interact with fluorinated compounds. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Mécanisme D'action
Target of Action
It’s structurally related to 1-(2-(difluoromethoxy)phenyl)ethanone , which might suggest similar targets or interactions
Mode of Action
It’s known that the difluoromethoxy group can influence the reactivity and binding affinity of compounds . The compound might interact with its targets, leading to changes in their function or activity. More detailed studies are required to elucidate the precise interactions and resulting changes.
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCMEBGZPSFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)phenyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)


![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)